Cas no 1865206-98-9 (5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one)
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
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- 1865206-98-9
- 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
- EN300-1105732
- 2(1H)-Pyridinone, 5-amino-1-(cyclopropylmethyl)-6-methyl-
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- Inchi: 1S/C10H14N2O/c1-7-9(11)4-5-10(13)12(7)6-8-2-3-8/h4-5,8H,2-3,6,11H2,1H3
- InChI Key: WVRVTLCZUHHJNO-UHFFFAOYSA-N
- SMILES: O=C1C=CC(=C(C)N1CC1CC1)N
Computed Properties
- Exact Mass: 178.110613074g/mol
- Monoisotopic Mass: 178.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 300
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 46.3Ų
Experimental Properties
- Density: 1.180±0.06 g/cm3(Predicted)
- Boiling Point: 322.1±31.0 °C(Predicted)
- pka: 4.38±0.20(Predicted)
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105732-0.05g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 0.05g |
$587.0 | 2023-10-27 | |
| Enamine | EN300-1105732-0.1g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 0.1g |
$615.0 | 2023-10-27 | |
| Enamine | EN300-1105732-0.25g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 0.25g |
$642.0 | 2023-10-27 | |
| Enamine | EN300-1105732-0.5g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 0.5g |
$671.0 | 2023-10-27 | |
| Enamine | EN300-1105732-1.0g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 1g |
$1100.0 | 2023-06-10 | ||
| Enamine | EN300-1105732-2.5g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 2.5g |
$1370.0 | 2023-10-27 | |
| Enamine | EN300-1105732-5.0g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 5g |
$3189.0 | 2023-06-10 | ||
| Enamine | EN300-1105732-10.0g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 10g |
$4729.0 | 2023-06-10 | ||
| Enamine | EN300-1105732-1g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 1g |
$699.0 | 2023-10-27 | |
| Enamine | EN300-1105732-5g |
5-amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one |
1865206-98-9 | 95% | 5g |
$2028.0 | 2023-10-27 |
5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
Additional information on 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one
Comprehensive Overview of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 1865206-98-9)
The compound 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one (CAS No. 1865206-98-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a cyclopropylmethyl group and a dihydropyridin-2-one core, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting enzymes and receptors involved in inflammatory and neurological pathways.
In recent years, the demand for novel heterocyclic compounds like 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one has surged due to their versatility in medicinal chemistry. This compound’s amino and methyl functional groups contribute to its reactivity, enabling modifications that enhance its pharmacokinetic properties. Scientists are exploring its role in developing small-molecule inhibitors, a hot topic in oncology and autoimmune disease research. The cyclopropyl moiety, known for its metabolic stability, further boosts its appeal as a scaffold for drug design.
One of the most frequently searched questions related to this compound is: "What are the synthetic routes for 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one?" The answer lies in multi-step organic synthesis, often starting from readily available pyridine derivatives. Key steps include N-alkylation with cyclopropanemethanol and subsequent functionalization to introduce the amino group. Researchers also investigate greener alternatives, such as catalytic methods, to improve yield and reduce waste—a growing concern in sustainable chemistry.
The pharmacological potential of 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one is another area of intense study. Preliminary studies suggest its derivatives may interact with G-protein-coupled receptors (GPCRs), a class of targets implicated in diseases like diabetes and depression. This aligns with the broader trend of precision medicine, where tailored compounds address specific molecular pathways. Additionally, its low molecular weight and high solubility make it a candidate for oral drug formulations, a priority in patient-centric drug development.
From a commercial perspective, the availability of CAS No. 1865206-98-9 is critical for academic and industrial labs. Suppliers often highlight its purity (>98%) and stability under standard storage conditions. Quality control measures, such as HPLC and NMR analysis, ensure consistency—a key factor for reproducibility in research. As interest in structure-activity relationship (SAR) studies grows, this compound’s role in optimizing lead molecules becomes even more pronounced.
In summary, 5-Amino-1-(cyclopropylmethyl)-6-methyl-1,2-dihydropyridin-2-one represents a promising building block in modern drug discovery. Its structural features and adaptability align with current trends in fragment-based drug design and computational chemistry. As researchers continue to unravel its potential, this compound is poised to play a pivotal role in developing next-generation therapeutics.
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